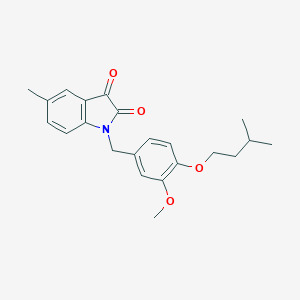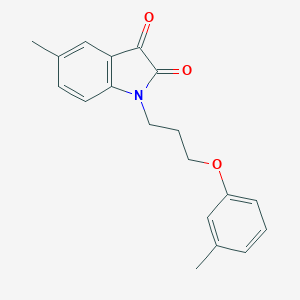![molecular formula C21H23NO3 B367211 1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione CAS No. 797780-76-8](/img/structure/B367211.png)
1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butylphenoxy group attached to a propyl chain, which is further connected to an indole-2,3-dione moiety.
Applications De Recherche Scientifique
1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function and leading to the observed effects .
Biochemical Pathways
Indole derivatives are known to influence a wide array of pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the compounds bind to, and the downstream effects can include a variety of cellular responses .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives have been studied, and these compounds are generally known to have good bioavailability . The specific properties of this compound may vary based on its structure and the presence of the tert-butylphenoxypropyl group.
Result of Action
Given the broad range of activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity . These changes can lead to the observed biological activities of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione typically involves the following steps:
Formation of the tert-butylphenoxypropyl intermediate: This step involves the reaction of 4-tert-butylphenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 3-(4-tert-butylphenoxy)propyl bromide.
Coupling with indole-2,3-dione: The intermediate is then reacted with indole-2,3-dione in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the indole or phenoxy moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dione: A similar compound with a methyl group at the 7-position of the indole ring.
1-[3-(4-Tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione: Another similar compound with a methyl group at the 5-position of the indole ring.
Uniqueness
1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butylphenoxy group and the indole-2,3-dione moiety provides a distinct structural framework that can be exploited for various applications in research and industry.
Propriétés
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)15-9-11-16(12-10-15)25-14-6-13-22-18-8-5-4-7-17(18)19(23)20(22)24/h4-5,7-12H,6,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPWINLYGWYVTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)


![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)




![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)

![4-chlorophenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B367161.png)
